

2'-Hydroxypropiophenone molecular structure and formula

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Compound of Interest

Compound Name: 2'-Hydroxypropiophenone

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An In-depth Technical Guide to **2'-Hydroxypropiophenone**: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-Hydroxypropiophenone**, a versatile ketone with significant applications in organic synthesis and drug development. This document details its molecular structure, chemical formula, and physical properties, and includes detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

2'-Hydroxypropiophenone, also known as 1-(2-hydroxyphenyl)propan-1-one, is an aromatic organic compound.^{[1][2]} Its structure consists of a propiophenone core substituted with a hydroxyl group at the ortho position of the phenyl ring.^[3] This strategic placement of the hydroxyl group imparts unique reactivity to the molecule, making it a valuable intermediate in various chemical syntheses.^{[1][3]}

The chemical formula for **2'-Hydroxypropiophenone** is $C_9H_{10}O_2$.^[4]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-hydroxyphenyl)propan-1-one[1]
CAS Number	610-99-1[1]
Molecular Weight	150.17 g/mol [1]
InChI	InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3[4]
InChIKey	KDUWXMIHHIVXER-UHFFFAOYSA-N[5]
SMILES	CCC(=O)C1=CC=CC=C1O[5]

Physicochemical Properties

2'-Hydroxypropiophenone is typically a clear brown or pale yellow oily liquid at room temperature.[3] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties

Property	Value
Appearance	Clear brown to pale yellow liquid[3]
Boiling Point	115 °C at 15 mmHg[3]
Density	1.094 g/mL at 25 °C[3]
Refractive Index	n _{20/D} 1.548[3]
Solubility	Moderately soluble in organic solvents.[5]

Synthesis

The primary method for synthesizing **2'-Hydroxypropiophenone** is the Fries rearrangement of phenyl propionate.[6] This reaction involves the migration of the propionyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). [6] The reaction is selective for the ortho and para positions, with the ratio of the products being influenced by reaction conditions such as temperature.[7]

Experimental Protocol: Synthesis of 2'-Hydroxypropiophenone via Fries Rearrangement

This protocol is adapted from general procedures for the Fries rearrangement.^{[7][8]}

Materials:

- Phenyl propionate
- Anhydrous aluminum chloride (AlCl_3)
- Nitromethane (solvent)
- Hydrochloric acid (HCl), dilute solution
- Dichloromethane (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate (or sodium sulfate) for drying
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)
- Heating mantle and stirrer
- Ice bath

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl propionate in nitromethane.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may occur, so maintain the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

- Heat the reaction mixture under reflux for a specified time (typically several hours, optimization may be required). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography to yield pure **2'-Hydroxypropiophenone**.

Spectroscopic Characterization

The structure of the synthesized **2'-Hydroxypropiophenone** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol:

- Prepare a sample by dissolving a small amount of **2'-Hydroxypropiophenone** in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Acquire the ¹H NMR spectrum using a standard NMR spectrometer.[\[9\]](#)
- Process the spectrum to obtain chemical shifts (δ), integration values, and coupling constants (J).

Expected ^1H NMR Data: The spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton.

Infrared (IR) Spectroscopy

Experimental Protocol:

- For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
[10]
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
- Acquire the IR spectrum over the standard range (e.g., $4000\text{--}400\text{ cm}^{-1}$). [11]

Expected IR Data: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), aromatic C-H stretches, and C-C bonds within the aromatic ring.

Mass Spectrometry (MS)

Experimental Protocol:

- Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionize the sample using a suitable method, such as electron ionization (EI).
- Analyze the resulting fragments to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. [12]

Expected MS Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **2'-Hydroxypropiophenone** (150.17 g/mol), along with other fragment ions that can help confirm the structure.

Table 3: Summary of Spectroscopic Data

Technique	Key Features
¹ H NMR	Signals for aromatic, ethyl, and hydroxyl protons[4]
IR	O-H stretch, C=O stretch, aromatic C-H and C=C stretches[11]
Mass Spec	Molecular ion peak (m/z = 150) and characteristic fragmentation pattern

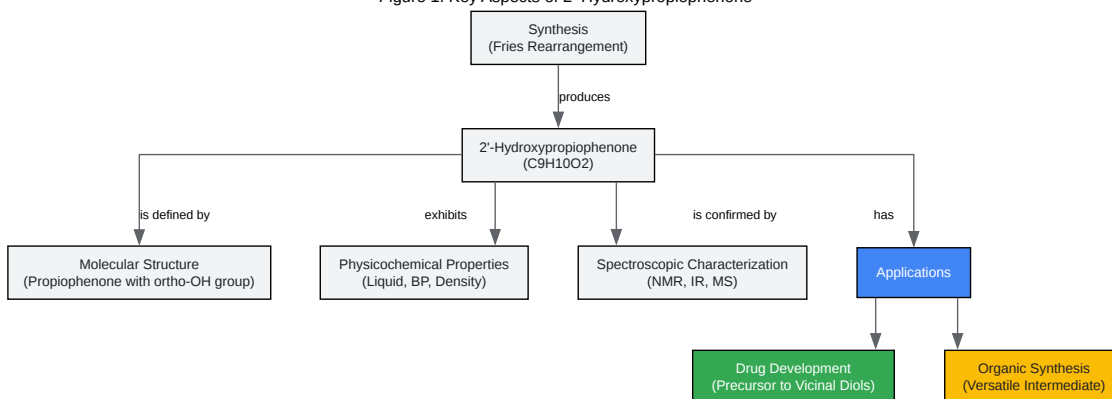
Applications in Drug Development

2'-Hydroxypropiophenone is a valuable building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[2] Its primary application lies in the stereoselective synthesis of vicinal diols, such as 1-phenylpropane-1,2-diol.[2] These chiral diols are crucial intermediates in the preparation of a variety of active pharmaceutical ingredients (APIs), where the specific stereochemistry is often essential for therapeutic efficacy and safety.[2] The presence of both a hydroxyl and a ketone functional group allows for a range of chemical transformations, making it a versatile precursor in medicinal chemistry.[2]

Logical Relationship of Key Characteristics

The following diagram illustrates the interconnectedness of the key properties and applications of **2'-Hydroxypropiophenone**.

Figure 1. Key Aspects of 2'-Hydroxypropiophenone



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